Piperidione

Descripción general

Descripción

Piperidione is a member of piperidones.

This compound was cough medicine marketed by Roche under the trade name Sedulon.

Mecanismo De Acción

Target of Action

Piperidione, also known as 4-Piperidino-Piperidine, primarily targets the Liver carboxylesterase 1 in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.

Mode of Action

It’s known that this compound interacts with its target, leading to changes in the enzyme’s activity . This interaction can influence the metabolism of certain substances within the body.

Biochemical Pathways

This compound is believed to affect several biochemical pathways. For instance, it has been reported to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways play significant roles in cell proliferation, survival, and apoptosis.

Result of Action

This compound can lead to various molecular and cellular effects. For instance, it has been reported to perform several anticancer biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein , resulting in a high Bax:Bcl-2 ratio .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors like diet, lifestyle, and exposure to environmental carcinogens can potentially modulate the compound’s action . .

Análisis Bioquímico

Biochemical Properties

Piperidione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with cytochrome P450 enzymes, which are crucial for its metabolism . These interactions often involve the activation or inhibition of enzymatic activity, leading to various biochemical outcomes. The nature of these interactions can be complex, involving multiple steps and intermediates.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of certain signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity . This can result in downstream effects on cellular processes, such as apoptosis or cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation or modulating immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These pathways involve the oxidation and reduction of this compound, leading to the formation of various metabolites. The interaction of this compound with these enzymes can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Actividad Biológica

Piperidione, particularly its derivative 2-piperidone, has garnered attention in recent years for its diverse biological activities. This article explores the biological properties of this compound, including its antioxidant, antifungal, and potential therapeutic applications in various diseases such as cancer and Alzheimer's disease.

Overview of this compound

This compound refers to a class of compounds derived from piperidine, characterized by a ketone functional group. The most studied derivative is 2-piperidone, which has been identified as a significant biomarker for cytochrome P450 2E1 (CYP2E1) activity and exhibits various pharmacological properties.

Antioxidant and Antifungal Activities

Recent studies have highlighted the antioxidant and antifungal properties of piperidone derivatives. A notable research article synthesized piperidone-based transition metal complexes and evaluated their biological activities:

- Synthesis Method : The complexes were created using a tri-dentate ONO donor ligand, specifically 2,6-bis(2-hydroxyphenyl)piperidin-4-one (BHP).

- Biological Evaluation : The antioxidant activities were assessed using DPPH radical scavenging assays, while antifungal activities were tested against strains such as A. flavus and C. albicans.

Results Summary

| Complex | Antioxidant Activity | Antifungal Activity |

|---|---|---|

| Ru(M7(BHP)) | High | Moderate |

| Co(M3(BHP)) | High | High |

| Cu(M4(BHP)) | Moderate | High |

| Co(M2(BHP)) | Moderate | High |

The study concluded that metal coordination significantly enhances both antioxidant and antifungal activities compared to uncoordinated ligands, indicating potential therapeutic applications in combating oxidative stress and fungal infections .

Cytotoxicity and Cancer Research

Piperidone derivatives have also shown promise in cancer research. A study synthesized curcumin-piperidone analogues (FLDP-5 and FLDP-8) that exhibited potent anti-proliferative effects on glioblastoma cell lines:

- Mechanism of Action : These compounds increased the absorption of curcumin, enhancing its bioavailability and activity against tumor cells.

- Results : The curcuminoid analogues demonstrated significant reductions in cell migration and invasion compared to natural curcumin.

Key Findings

| Compound | IC50 (µM) | Wound Closure (%) |

|---|---|---|

| Curcumin | 42.74 ± 8.32 | 42.74 ± 8.32 |

| FLDP-5 | 56.43 ± 6.28 | 56.43 ± 6.28 |

| FLDP-8 | 82.69 ± 7.02 | 82.69 ± 7.02 |

The findings suggest that these novel compounds could serve as effective agents in cancer therapy due to their enhanced tumor-suppressive effects .

Neuroprotective Effects

In the context of neurodegenerative diseases, particularly Alzheimer's disease, piperidone derivatives have been investigated for their potential neuroprotective effects:

- Research Focus : A new piperidone derivative was studied for its anti-Alzheimer properties through molecular docking and electronic interaction analyses.

- Findings : The compound showed promising results in inhibiting acetylcholinesterase activity, which is crucial for managing Alzheimer's symptoms .

Mechanistic Insights

The biological activity of this compound is often attributed to its ability to interact with various biological targets:

- CYP2E1 Activity : Research indicates that 2-piperidone acts as a substrate for CYP2E1, with its levels inversely correlating with CYP2E1 expression in mouse models .

- Antihistaminic Activity : Studies have demonstrated that 2-piperidone exhibits H1 receptor antagonistic activity, potentially acting as a bronchodilator by inhibiting histamine-induced contractions in guinea pig models .

Aplicaciones Científicas De Investigación

Synthesis of Piperidione Derivatives

Recent advancements in synthetic methodologies have enhanced the accessibility of this compound derivatives. Techniques such as metal-catalyzed reactions and organocatalysis have been pivotal in developing new compounds with improved biological profiles.

Table 1: Synthetic Methods for this compound Derivatives

Biological Applications

This compound derivatives exhibit a wide range of biological activities, making them valuable in drug discovery.

Neuroprotective Effects

A series of studies have demonstrated that 2-piperidone derivatives can inhibit the self-aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. For instance, compound 7q showed significant inhibition (59.11% at 20 μM) and anti-inflammatory properties in cellular models, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Anticancer Properties

Certain piperidone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

This compound derivatives also exhibit antimicrobial properties against a range of pathogens. Their ability to disrupt bacterial cell membranes or inhibit essential enzymes makes them promising candidates for developing new antibiotics .

Case Studies

Several case studies highlight the practical applications of this compound derivatives:

- Alzheimer's Disease Treatment : A study focused on synthesizing multipotent 2-piperidone derivatives revealed their capacity to inhibit amyloid-beta aggregation and reduce neuroinflammation in microglial cells, showcasing their potential as multifunctional agents against Alzheimer's disease .

- Cancer Therapy : Research on aminothiazolylacetamido-substituted piperidone derivatives demonstrated significant cytotoxicity against cancer cell lines, indicating their potential use in cancer therapeutics .

Análisis De Reacciones Químicas

Hydrogenation and Reduction Reactions

Piperidones are often synthesized via catalytic hydrogenation of pyridine precursors. Recent advances include:

Palladium- and Rhodium-Catalyzed Hydrogenation

-

Selective Reduction : Palladium catalysts enable selective hydrogenation of pyridines to piperidones under mild conditions. For example, Grygorenko et al. demonstrated the reduction of pyridines to cycloalkylpiperidines with retention of hydroxyl groups when triethylamine is used as an additive (yields: 70–95%) .

-

Chemoselectivity : Rhodium catalysts outperform palladium in hydrodefluorination reactions for synthesizing fluorinated piperidines (e.g., 3-substituted fluoropiperidines) .

Enzymatic Reduction

-

Chemo-Enzymatic Dearomatization : A cascade reaction using imine reductases (IREDs) and hydrogen donors enables asymmetric reduction of pyridinium salts to stereoenriched piperidines. For example, THP 6b was converted to piperidine 6c with >99% conversion in 60 minutes .

Cyclization and Annulation Strategies

Cyclization reactions dominate piperidone synthesis, enabling complex ring systems.

Photochemical [1 + 2 + 3] Annulation

-

A one-step organophotocatalytic method constructs 2-piperidinones from alkenes and acrylates via radical intermediates. Key features include:

| Substrate Type | Product Example | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Styrenes | 3,5-Disubstituted | 49–97 | 3.7:1 |

| Aliphatic alkenes | Octahydrocyclopenta[b]pyridin-2-one | 53 | Single isomer |

| Natural product alkenes | Estrone-derived 7a | 62 | Not reported |

Radical-Mediated Cyclization

-

Radical cascades enable regioselective piperidone formation. For example, Kamimura et al. synthesized polysubstituted alkylidene piperidines via 5-exo-dig and 3-exo-trig cyclization pathways (Scheme 30) .

Oxidation and Functionalization

Piperidones undergo oxidation and substitution to yield derivatives for medicinal chemistry.

Oxidation Reactions

-

Nitro Group Manipulation : Nitro-substituted piperidones (e.g., 1-(2-methyl-4-nitrophenyl)-4-piperidinone) are oxidized to nitro derivatives using KMnO₄ or CrO₃.

Substitution Reactions

-

Nucleophilic Substitution : Piperidones participate in SN2 reactions. For instance, 5-(2-fluorophenyl)-2-piperidone reacts with nucleophiles (e.g., NaOH) to form substituted derivatives.

Asymmetric Catalysis

Palladium-catalyzed methods enable enantioselective piperidone synthesis:

Aminoacetoxylation of Alkenes

-

A Pd/Pyox ligand system facilitates 6-endo aminoacetoxylation, producing β-acetoxylated piperidines with >90% enantiomeric excess (ee) .

| Substrate | Product | ee (%) | Yield (%) |

|---|---|---|---|

| Unactivated alkenes | β-Acetoxylated piperidine | 92 | 85 |

Radical Cascade Reactions

Radical initiators like triethylborane enable complex cyclizations:

Reductive Hydroamination

-

Gharpure et al. developed a 6-endo-dig cyclization of alkynes to piperidones via iminium ion intermediates (Scheme 31) . Electron-withdrawing groups (e.g., NO₂) inhibit reactivity, while electron-donating groups (e.g., OMe) lead to hydrolysis .

Key Research Findings

-

Efficiency : Palladium catalysts achieve high chemo- and regioselectivity in hydrogenation (e.g., 88% yield for donepezil precursor) .

-

Stereocontrol : Enzymatic cascades (IREDs) and chiral ligands (Pyox) enable stereoenriched piperidones with >90% ee .

-

Diverse Substrates : Photocatalytic methods tolerate aliphatic, aromatic, and bioactive alkenes (e.g., α-cedrene) .

Propiedades

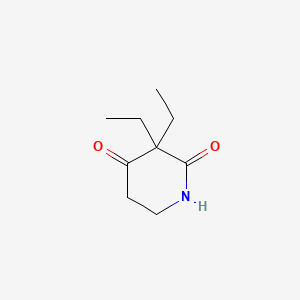

IUPAC Name |

3,3-diethylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h3-6H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEVWUKXWFOAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)CCNC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227804 | |

| Record name | 3,3-Diethyl-2,4-dioxopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-03-2 | |

| Record name | 3,3-Diethyl-2,4-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diethyl-2,4-dioxopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPERIDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diethyl-2,4-dioxopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diethylpiperidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ6KL0Q8UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.